(3-Amino-5-bromophenyl)boronic acid (3-Amino-5-bromophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637893
InChI: InChI=1S/C6H7BBrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2
SMILES:
Molecular Formula: C6H7BBrNO2
Molecular Weight: 215.84 g/mol

(3-Amino-5-bromophenyl)boronic acid

CAS No.:

Cat. No.: VC18637893

Molecular Formula: C6H7BBrNO2

Molecular Weight: 215.84 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-5-bromophenyl)boronic acid -

Specification

Molecular Formula C6H7BBrNO2
Molecular Weight 215.84 g/mol
IUPAC Name (3-amino-5-bromophenyl)boronic acid
Standard InChI InChI=1S/C6H7BBrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2
Standard InChI Key CQDKIIWHUZNFRW-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC(=C1)Br)N)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(3-Amino-5-bromophenyl)boronic acid, with the systematic IUPAC name (3-amino-5-bromophenyl)boronic acid, has a molecular formula of C₆H₇BBrNO₂ and a molecular weight of 215.84 g/mol . Its structure consists of a phenyl ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 5, and a boronic acid group (-B(OH)₂) at position 1 (Figure 1). The compound’s SMILES notation is B(C1=CC(=CC(=C1)Br)N)(O)O, which encodes its substituent positions and bonding topology .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number2225179-12-2
Molecular FormulaC₆H₇BBrNO₂
Molecular Weight215.84 g/mol
IUPAC Name(3-amino-5-bromophenyl)boronic acid
SMILESB(C1=CC(=CC(=C1)Br)N)(O)O

Spectroscopic and Computational Data

The compound’s InChIKey (CQDKIIWHUZNFRW-UHFFFAOYSA-N) and InChI identifier (InChI=1S/C6H7BBrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2) provide standardized representations for database searches and computational modeling . Quantum mechanical calculations predict a planar aromatic ring system with partial double-bond character in the B-O bonds, contributing to its stability in aqueous environments .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocol for (3-amino-5-bromophenyl)boronic acid is documented in the reviewed sources, analogous boronic acid syntheses suggest feasible routes. For example, 3-bromophenylboronic acid is synthesized via lithiation of 1,3-dibromobenzene followed by boronation with trimethyl borate, yielding a 71.9% product . Adapting this method, bromination of 3-aminophenylboronic acid or direct functionalization of a pre-brominated phenylboronic acid precursor could yield the target compound.

Table 2: Comparative Boronic Acid Syntheses

Compound SynthesizedStarting MaterialReagentsYieldSource
3-Bromophenylboronic acid1,3-Dibromobenzenen-BuLi, B(OCH₃)₃71.9%
3-Amino-5-bromoquinoline5-BromoquinolineI₂, TBHP, Pd catalysis56%

Functional Group Reactivity

The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides in the presence of palladium catalysts . Simultaneously, the electron-donating amino group enhances the ring’s nucleophilicity, facilitating electrophilic substitution at the bromine site. This dual reactivity positions the compound as a versatile intermediate in heterocyclic synthesis .

Physicochemical Properties

Solubility and Stability

(3-Amino-5-bromophenyl)boronic acid is sparingly soluble in polar solvents like water but exhibits moderate solubility in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The boronic acid group’s propensity to form reversible covalent complexes with diols enhances its stability in buffered aqueous solutions . Thermal gravimetric analysis (TGA) data, though unavailable for this specific compound, predict decomposition above 200°C based on analogous boronic acids .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (B-O stretching) and 3200–3400 cm⁻¹ (N-H and O-H stretching) .

  • NMR Spectroscopy: Predicted ¹H NMR signals include a singlet for the amino protons (δ 5.2 ppm) and a doublet for the aromatic protons adjacent to bromine (δ 7.8 ppm) .

Applications in Materials Science and Biomedicine

Biosensing and Diagnostics

Boronic acids’ affinity for cis-diols enables glucose sensing applications. Functionalizing electrodes with (3-amino-5-bromophenyl)boronic acid could improve selectivity for glycated hemoglobin (HbA1c), a critical diabetes biomarker .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

  • Catalytic Applications: Exploring asymmetric induction in cross-coupling reactions.

  • Biological Studies: Evaluating antimicrobial and anticancer activity in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator